molecular formula C5H9NO3 B163872 N-Acetyl-N-methoxyacetamide CAS No. 128459-09-6

N-Acetyl-N-methoxyacetamide

Cat. No.: B163872
CAS No.: 128459-09-6
M. Wt: 131.13 g/mol
InChI Key: HWZKQIRJZPOEQF-UHFFFAOYSA-N
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Description

N-Acetyl-N-methoxyacetamide is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Methoxydiacetamide, also known as N-Acetyl-N-methoxyacetamide, is a complex organic compoundIt is known to be a selective acetylating reagent , which suggests that it may interact with proteins or other molecules that contain free amine groups.

Mode of Action

The mode of action of N-Methoxydiacetamide is not well-understood due to the lack of specific studies on this compound. As an acetylating agent, it could potentially transfer an acetyl group to its target molecules, altering their structure and function. This process is common in biochemistry and can have significant effects on the activity of the target molecule .

Biochemical Pathways

It can modulate protein function, alter protein-protein interactions, and influence cellular processes such as gene expression, cell cycle progression, and metabolism .

Pharmacokinetics

Its physical properties such as density (112 g/mL at 20℃), boiling point (74ºC at 16KPa), and refractive index (n20/D1447) have been documented .

Result of Action

Acetylation, the process it is involved in, can have significant effects on the activity of the target molecule, potentially altering cellular processes such as gene expression, cell cycle progression, and metabolism .

Action Environment

It is known that the compound should be stored in a cool, dry place with good ventilation . This suggests that temperature, humidity, and air flow could potentially influence its stability and efficacy.

Properties

IUPAC Name

N-acetyl-N-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)6(9-3)5(2)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZKQIRJZPOEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337081
Record name N-Acetyl-N-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128459-09-6
Record name N-Acetyl-N-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diacetyl-O-methylhydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-Methoxydiacetamide a useful reagent in organic synthesis?

A1: N-Methoxydiacetamide (also known as N-Acetyl-N-methoxyacetamide) stands out for its selectivity in acetylating amino groups. [, ] This selectivity makes it a valuable tool for modifying complex molecules with multiple reactive sites, enabling chemists to target amino groups specifically while leaving other functional groups untouched.

Q2: Can you provide an example of N-Methoxydiacetamide's application in a research setting?

A2: In a study focusing on the structure-activity relationship of Leustroducsin H derivatives, N-Methoxydiacetamide was employed to selectively acetylate the amino group of Leustroducsin H. [] This derivatization played a crucial role in understanding how structural modifications impact the biological activity of this compound.

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